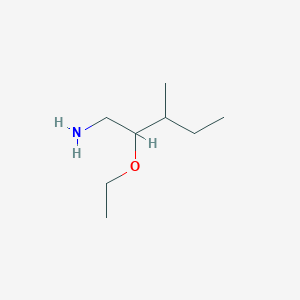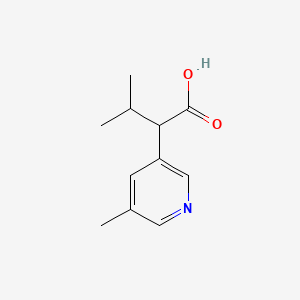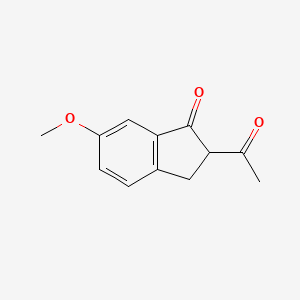
2-Methyl-2-(4-methylcyclohexyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-methylcyclohexyl)propanal is an organic compound belonging to the class of aldehydes. It is characterized by a branched structure with a terminal carbonyl group, making it a reactive molecule. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanal typically involves the reaction of 4-methylcyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(4-methylcyclohexyl)propanoic acid.
Reduction: 2-Methyl-2-(4-methylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-methylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyl group.
2-Methyl-2-(methylsulfonyl)propanal: Contains a sulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-2-(4-methylcyclohexyl)propanal is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific aromatic properties.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
BVBNVDABCQMKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)
![3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13312391.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)


![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)


![1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione](/img/structure/B13312435.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)

